N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
CAS No.:
Cat. No.: VC16302996
Molecular Formula: C16H15ClN6OS
Molecular Weight: 374.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15ClN6OS |
|---|---|
| Molecular Weight | 374.8 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C16H15ClN6OS/c1-10-7-11(17)3-4-12(10)20-14(24)9-25-16-22-21-15(23(16)2)13-8-18-5-6-19-13/h3-8H,9H2,1-2H3,(H,20,24) |
| Standard InChI Key | OKAVENGIMMLAMB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=NC=CN=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s systematic IUPAC name, N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, reflects its intricate architecture:
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Core structure: 1,2,4-triazole ring substituted at positions 3 (sulfanylacetamide), 4 (methyl), and 5 (pyrazin-2-yl).
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Aromatic systems: Pyrazine (6-membered diazine) and 4-chloro-2-methylphenyl groups.
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Functional groups: Sulfanyl (S-), acetamide (-NHCO-), and chloro/methyl substituents.
Table 1: Key Molecular Properties
The pyrazine moiety introduces electron-deficient characteristics, while the chloro-methylphenyl group enhances lipophilicity, influencing bioavailability .
Synthesis and Structural Modification
Synthetic Pathways
Triazole derivatives are typically synthesized via cyclocondensation or Huisgen azide-alkyne cycloaddition. For this compound, a plausible route involves:
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Triazole ring formation: Reaction of 4-methyl-5-(pyrazin-2-yl)-1H-1,2,4-triazole-3-thiol with chloroacetamide intermediates .
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Sulfanyl linkage: Thiol-disulfide exchange under basic conditions (e.g., K₂CO₃ in DMF).
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Aromatic substitution: Coupling of 4-chloro-2-methylaniline to the acetamide group via carbodiimide-mediated activation .
Table 2: Reaction Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole cyclization | Hydrazine hydrate, reflux | 65–78 | |
| Sulfanyl incorporation | K₂CO₃, DMF, 60°C | 82 | |
| Amide coupling | EDC/HOBt, CH₂Cl₂, RT | 75 |
Optimization of solvent polarity and temperature is critical to prevent desulfurization or triazole ring decomposition.
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (≤0.1 mg/mL) due to aromatic chlorination; soluble in DMSO (>50 mg/mL).
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Thermal stability: Decomposition observed above 220°C (DSC data from analogs) .
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pH sensitivity: Stable at pH 2–8; hydrolyzes under strongly alkaline conditions (pH >10).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, pyrazine H), 7.45 (m, aryl H), 4.21 (s, SCH₂), 2.35 (s, CH₃) .
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IR: 1675 cm⁻¹ (amide C=O), 1550 cm⁻¹ (triazole C=N), 680 cm⁻¹ (C-Cl).
Biological Activities and Mechanisms
Antimicrobial Profiles
Chlorinated triazole derivatives demonstrate broad-spectrum activity:
Table 3: MIC Values for Analogous Compounds
The chloro-methylphenyl group may enhance membrane penetration in Gram-positive pathogens.
Cytotoxic Effects
Preliminary MTT assays on triazole analogs show:
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IC₅₀ against MCF-7 (breast cancer): 12.5 μM
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Selectivity index (SI): 3.2 (compared to normal fibroblasts)
Mechanistic studies indicate apoptosis induction via caspase-3/7 activation .
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Caco-2 permeability: Moderate (Papp = 8.6 × 10⁻⁶ cm/s)
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CYP450 metabolism: Primarily CYP3A4-mediated oxidation
Acute Toxicity
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